3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741167
InChI: InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3
SMILES:
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

CAS No.:

Cat. No.: VC15741167

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one -

Specification

Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name 3-methyl-2-[2-(2-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C13H13NO2S/c1-9-5-3-4-6-10(9)11(15)7-13-14(2)12(16)8-17-13/h3-7H,8H2,1-2H3
Standard InChI Key YSQSLFIVXOKSGK-UHFFFAOYSA-N
Canonical SMILES CC1=CC=CC=C1C(=O)C=C2N(C(=O)CS2)C

Introduction

Structural and Analytical Characterization

Computational and Spectroscopic Data

Key analytical techniques for structural confirmation include:

TechniqueApplicationData
NMR SpectroscopyDetermination of proton and carbon environmentsNot reported for this compound
Mass SpectrometryCollision Cross Section (CCS) analysis[M+H]⁺: 157.0 Ų
X-ray CrystallographyStructural elucidation (e.g., dihedral angles between substituents)Observed in related thiazolidinones

While no direct crystallographic data exists for this compound, analogous thiazolidinones (e.g., 3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one) exhibit planar thiazolidinone cores and intermolecular hydrogen bonding .

Predicted Physicochemical Properties

PropertyValueMethod
LogP2.224 (lipophilic)Computational modeling
TPSA37.38 Ų (moderate polar surface area)Computational modeling
Rotatable Bonds2Computational modeling

These properties suggest moderate bioavailability and potential for permeability through biological membranes.

Biological Activity and Research Findings

While no direct studies on this compound are available, its structural analogs within the thiazolidinone class exhibit diverse pharmacological profiles:

Anticancer Activity

Thiazolidin-4-ones are investigated as kinase inhibitors and apoptosis inducers. For example:

  • 5-Ene-4-thiazolidinones: Show cytotoxicity against cancer cell lines via disruption of mitochondrial membrane potential .

  • Thiazolidinone Derivatives: Inhibit enzymes like CDK2, COX-2, and PTP1B, contributing to anticancer effects .

The electron-withdrawing substituents in this compound may enhance binding affinity to target proteins.

Anti-Inflammatory and Antimicrobial Properties

Thiazolidinones with arylidene groups often exhibit:

  • Anti-inflammatory Activity: Inhibition of NF-κB and COX-2 pathways .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis .

Limitations and Research Gaps

  • Specific Mechanistic Data: No reported IC₅₀ values or target protein interactions for this compound.

  • In Vivo Toxicity: Safety profiles remain uncharacterized due to its research-only status.

Hazard StatementPrecautionary MeasureSource
H302 (Harmful if swallowed)Avoid ingestion; rinse mouth with water if swallowed .
H315 (Causes skin irritation)Wear protective gloves; wash contaminated skin with soap and water .
H335 (May cause respiratory irritation)Use in well-ventilated areas; avoid inhalation .

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